
Clarithromycin EP Impurity P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin EP Impurity P involves several steps, including the protection of oxime hydroxyl groups, selective protection of hydroxyl groups on the deoxy amino sugar ring, methylation, deprotection, and purification. The process begins with the protection of oxime hydroxyl using 1,1-Diisopropoxy cyclohexane, followed by selective protection using trimethylsilane. Methylation is then carried out, followed by deprotection and purification to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the protection, methylation, and deprotection steps, followed by purification using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Applications De Recherche Scientifique
Pharmaceutical Quality Control
Clarithromycin EP Impurity P plays a crucial role in the quality control of clarithromycin formulations. It is included in the regulatory specifications outlined by pharmacopoeias, such as the American and European Pharmacopeia. The content of this impurity must not exceed specified limits to ensure the safety and efficacy of the final drug product .
Quality Control Applications:
- Analytical Method Development: Used in developing analytical methods for quantifying clarithromycin and its impurities.
- Method Validation: Essential for validating methods to ensure compliance with regulatory standards during drug production .
- Quality Assurance in Production: Monitored during the manufacturing process to maintain product integrity.
Mechanism of Action in Bacterial Inhibition
This compound exhibits antibacterial properties by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, which blocks peptidyl transferase activity, ultimately preventing bacterial growth and replication. This mechanism is vital for understanding its potential therapeutic applications and interactions with other compounds.
Biochemical Pathways:
- Inhibition of bacterial protein synthesis leads to bacterial cell death or growth inhibition.
- Affects various cellular functions, including gene expression and metabolic processes within bacterial cells.
Research Applications
The compound is utilized in various research contexts, particularly in microbiology and pharmacology. Its ability to inhibit bacterial growth makes it a useful tool for studying antibiotic resistance mechanisms and evaluating new antibacterial agents.
Research Areas:
- Antibiotic Resistance Studies: Investigating how bacteria adapt to clarithromycin and its impurities.
- Pharmacokinetics Research: Understanding how this compound interacts with human cells, particularly neutrophils and macrophages.
- Chemical Reaction Studies: Exploring oxidation, reduction, and substitution reactions involving this compound can provide insights into its reactivity and stability under different conditions.
The preparation and use of this compound must adhere to stringent regulatory guidelines. The methods for synthesizing this compound have been refined to ensure high selectivity and yield, which is crucial for maintaining the quality of clarithromycin products .
Mécanisme D'action
Clarithromycin EP Impurity P, like clarithromycin, exerts its effects by binding to the bacterial 50S ribosomal subunit. This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process. The compound may be bacteriostatic or bactericidal depending on the organism and drug concentration .
Comparaison Avec Des Composés Similaires
Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.
Clarithromycin EP Impurity B: 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine.
Clarithromycin EP Impurity C: 4′,6-Di-O-methylerythromycin A.
Clarithromycin EP Impurity D: N-Demethylclarithromycin
Uniqueness: Clarithromycin EP Impurity P is unique due to its specific structural modifications, which include the methylation of hydroxyl groups at positions 4′ and 6. These modifications can influence its chemical reactivity and interactions with biological molecules, making it a valuable reference standard in pharmaceutical research .
Activité Biologique
Clarithromycin EP Impurity P, also known as 4′,6-Di-O-methylerythromycin A, is a significant compound derived from the macrolide antibiotic clarithromycin. Its biological activity primarily revolves around its ability to inhibit bacterial protein synthesis, making it an important subject of study in pharmacology and microbiology.
Target of Action:
this compound exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the peptidyl transferase activity, which is crucial for protein synthesis in bacteria. Consequently, this leads to the inhibition of bacterial growth or cell death due to the inability to produce essential proteins necessary for survival .
Biochemical Pathways:
The primary pathway affected by this compound is the bacterial protein synthesis pathway . By disrupting this pathway, the compound effectively prevents bacteria from replicating and thriving in various environments. This mechanism is similar to that of its parent compound, clarithromycin, which has been extensively studied for its pharmacokinetic properties and efficacy against a range of pathogens .
Pharmacokinetics
Research indicates that clarithromycin and its derivatives, including this compound, demonstrate high stability in acidic conditions, allowing for effective absorption in the gastrointestinal tract. The pharmacokinetic profile shows that these compounds achieve high concentrations in tissues such as the lungs, which is particularly beneficial for treating respiratory infections .
Cellular Effects
Impact on Cell Function:
As a derivative of clarithromycin, this compound may influence various cellular functions beyond mere antibacterial activity. It can affect cell signaling pathways, modify gene expression, and alter cellular metabolism. These effects are critical in understanding how this compound might interact with human cells and immune responses .
Comparative Analysis with Other Impurities
To better understand the unique properties of this compound, it is beneficial to compare it with other related impurities:
Impurity | Structure/Description | Biological Activity |
---|---|---|
Clarithromycin EP Impurity A | 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A | Similar mechanism but varied potency against different bacteria |
Clarithromycin EP Impurity B | 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine | Less studied; potential antiviral properties |
Clarithromycin EP Impurity C | 4′,6-Di-O-methylerythromycin A | Similar action but distinct pharmacokinetic properties |
Clarithromycin EP Impurity D | N-Demethylclarithromycin | Reduced antibacterial activity compared to parent compound |
Case Studies and Research Findings
Propriétés
Numéro CAS |
123967-58-8 |
---|---|
Formule moléculaire |
C39H71NO13 |
Poids moléculaire |
761.98 |
Apparence |
White Solid |
melting_point |
>215°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4'',6-Di-O-methylerythromycin; Oxacyclotetradecane, Erythromycin deriv.; 4'-O-Methylclarithromycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.